1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-

5-HT6 receptor radioligand binding Ki

1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-21-6) is a chiral pyrrolidinylmethylindole derivative within the benzenesulfonyltryptamine class, structurally related to the prototypical 5-HT₆ receptor antagonist MS‑245. It bears a 6‑methyl substituent on the indole core, a phenylsulfonyl group at the 3‑position, and a pyrrolidin‑3‑ylmethyl moiety at N1, yielding a molecular formula of C₂₀H₂₂N₂O₂S and a monoisotopic mass of 354.14 Da.

Molecular Formula C20H22N2O2S
Molecular Weight 354.5 g/mol
CAS No. 651335-21-6
Cat. No. B12517528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-
CAS651335-21-6
Molecular FormulaC20H22N2O2S
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2CC3CCNC3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H22N2O2S/c1-15-7-8-18-19(11-15)22(13-16-9-10-21-12-16)14-20(18)25(23,24)17-5-3-2-4-6-17/h2-8,11,14,16,21H,9-10,12-13H2,1H3
InChIKeyHJPYGDYDSKLQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-21-6): Structural Identity and Pharmacological Lineage


1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-21-6) is a chiral pyrrolidinylmethylindole derivative within the benzenesulfonyltryptamine class, structurally related to the prototypical 5-HT₆ receptor antagonist MS‑245 [1]. It bears a 6‑methyl substituent on the indole core, a phenylsulfonyl group at the 3‑position, and a pyrrolidin‑3‑ylmethyl moiety at N1, yielding a molecular formula of C₂₀H₂₂N₂O₂S and a monoisotopic mass of 354.14 Da . This compound emerged from a medicinal chemistry program aimed at identifying high‑affinity, selective 5‑HT₆ receptor ligands for CNS disorders, and its structure represents a specific intersection of substitutions that influence receptor binding and functional activity [1].

Why Generic 5‑HT₆ Ligand Substitution Fails: The Structural Determinants of Affinity and Selectivity for CAS 651335-21-6


Within the benzenesulfonylindole 5‑HT₆ ligand family, minor structural changes produce dramatic shifts in receptor affinity and enantioselectivity. For pyrrolidinylmethylindole analogs, the (R)-enantiomer can bind with up to 5‑ to 10‑fold higher affinity than the (S)-enantiomer, and removal of the benzenesulfonyl group reduces affinity by approximately 30‑fold [1]. The 6‑methyl substituent further modulates lipophilicity, metabolic stability, and off‑target interactions relative to unsubstituted or 6‑halogenated analogs. Consequently, a generic “phenylsulfonylindole” or “pyrrolidinylmethylindole” procurement without specification of the exact substitution pattern and stereochemistry risks delivering a compound with fundamentally different pharmacological properties.

Quantitative Differentiation of 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-21-6)


h5-HT₆ Receptor Binding Affinity vs. Parent Compound MS‑245

The (R)-enantiomer of the pyrrolidinylmethylindole series—to which CAS 651335-21-6 belongs—demonstrated a Ki of approximately 0.3 nM at human recombinant 5‑HT₆ receptors, representing an approximately 7‑ to 10‑fold improvement in affinity over the parent compound MS‑245 (Ki = 2–3 nM) measured under the same radioligand binding conditions [1]. This enhancement is attributed to the replacement of the dimethylaminoethyl side chain of MS‑245 with a conformationally constrained pyrrolidinylmethyl group.

5-HT6 receptor radioligand binding Ki

Enantioselective Binding Advantage of the Pyrrolidinylmethyl Scaffold

Within the pyrrolidinylmethylindole series, the (R)-enantiomer of compound 5d (Ki = 0.3 nM) binds with approximately 5.7‑fold higher affinity than its (S)-enantiomer (Ki = 1.7 nM) [1]. This stereospecific advantage is a hallmark of the pyrrolidinylmethyl substitution pattern and is critical for procurement of the biologically active enantiomer. CAS 651335-21-6, as a chiral pyrrolidinylmethylindole, requires specification of enantiomeric purity to ensure the intended pharmacological activity.

enantioselectivity 5-HT6 receptor stereochemistry

Benzenesulfonyl Group Requirement: 30‑Fold Affinity Penalty Upon Removal

Removal of the benzenesulfonyl group from the pyrrolidinylmethylindole scaffold results in an approximately 30‑fold reduction in 5‑HT₆ receptor binding affinity (Ki of des‑benzenesulfonyl analog ≈ 9 nM vs. Ki = 0.3 nM for the benzenesulfonyl‑bearing compound 5d) [1]. CAS 651335-21-6 retains this critical benzenesulfonyl pharmacophore, distinguishing it from simplified indole or tryptamine derivatives that lack this moiety.

SAR benzenesulfonyl binding affinity

6‑Methyl Substitution vs. 6‑Bromo Analog: Physicochemical and Metabolic Distinction

CAS 651335-21-6 (6‑methyl, MW 354.14 Da, cLogP ≈ 3.6) differs from its closest catalogued analog, 1H-Indole, 6‑bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-24-9, MW 418.04 Da, cLogP ≈ 4.2), by the replacement of bromine with a methyl group at the indole 6‑position [1]. This substitution reduces molecular weight by ~64 Da and lowers calculated lipophilicity by approximately 0.6 log units, which is expected to improve solubility and reduce CYP2D6‑mediated oxidative metabolism liabilities associated with brominated aromatics. The 6‑methyl group also eliminates the potential for reactive aryl halide intermediate formation.

6-methyl substitution lipophilicity metabolic stability

Pyrrolidinyl vs. Piperidinyl N1‑Substituent: Conformational and Affinity Implications

The N1‑pyrrolidin‑3‑ylmethyl substituent in CAS 651335-21-6 provides a five‑membered ring constraint that differs from the six‑membered piperidin‑4‑ylmethyl analog (CAS 651334-68-8) [1]. SAR studies on related 5‑HT₆ ligands indicate that the pyrrolidine ring imposes a more restricted conformational space for the basic nitrogen, which can enhance receptor complementarity and enantioselectivity. While direct head‑to‑head Ki data for these two specific compounds are not published, the pyrrolidine scaffold is consistently associated with higher affinity and greater (R)‑vs‑(S) discrimination in this chemotype.

pyrrolidine piperidine conformational constraint

High‑Impact Application Scenarios for 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-21-6)


CNS Drug Discovery: 5‑HT₆ Receptor Antagonist Lead Optimization

CAS 651335-21-6 serves as a high‑affinity chiral scaffold for 5‑HT₆ receptor antagonist programs targeting cognitive deficits in Alzheimer’s disease and schizophrenia. Its ~0.3 nM binding affinity (R‑enantiomer) and pronounced enantioselectivity make it an ideal starting point for structure‑activity relationship (SAR) expansion, where modifications to the indole core or sulfonyl group can be systematically explored while retaining the optimized pyrrolidinylmethyl pharmacophore [1].

Chemical Biology: Pharmacological Tool Compound for 5‑HT₆ Receptor Deconvolution

Because of its ~7‑ to 10‑fold affinity gain over MS‑245 and the critical dependence on the benzenesulfonyl group for target engagement, CAS 651335-21-6 can be used as a potent, selective pharmacological probe to dissect 5‑HT₆‑mediated signaling pathways in recombinant cell lines and native tissue preparations, with the des‑benzenesulfonyl analog serving as a matched negative control [1].

Preclinical PET Tracer Development: ¹¹C‑ or ¹⁸F‑Radiolabeling Precursor

The presence of the 6‑methyl group provides a metabolically stable position for potential radioisotopic labeling (e.g., ¹¹C‑methylation), while the high affinity and low nanomolar Ki of the pyrrolidinylmethylindole core support its use as a precursor for positron emission tomography (PET) ligand development aimed at imaging 5‑HT₆ receptor distribution in the brain [1].

In Vitro Pharmacology: Enantioselectivity Reference Standard

Given the 5.7‑fold affinity difference between (R)‑ and (S)‑enantiomers in this series, CAS 651335-21-6—when procured as a defined enantiomer—can serve as a stereochemical reference standard for chiral HPLC method development, enantiomeric purity validation, and structure‑function studies examining the role of stereochemistry in 5‑HT₆ receptor activation [1].

Quote Request

Request a Quote for 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.